molecular formula C16H21N7O3 B4845635 6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

Cat. No. B4845635
M. Wt: 359.38 g/mol
InChI Key: BJGOIKBEAGYNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MPPT and has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of MPPT involves the inhibition of PDE5, which results in an increase in the levels of cGMP. This increase in cGMP levels leads to smooth muscle relaxation, which is essential for the treatment of erectile dysfunction. MPPT has also been shown to have potential applications in the treatment of other diseases, such as pulmonary arterial hypertension, by inhibiting PDE5.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPT have been studied extensively. The compound has been shown to be a potent and selective inhibitor of PDE5, which results in smooth muscle relaxation and increased blood flow. This effect is essential for the treatment of erectile dysfunction and other related diseases.

Advantages and Limitations for Lab Experiments

MPPT has several advantages and limitations for lab experiments. The compound is easy to synthesize and has a high purity, which makes it suitable for use in various experiments. However, the compound is relatively expensive, and its use is limited due to its potential side effects.

Future Directions

MPPT has several potential future directions, including its use in the treatment of various diseases, such as pulmonary arterial hypertension. The compound has also been studied for its potential applications in the field of cancer research, where it has been shown to have anti-tumor properties. Further research is needed to explore the full potential of MPPT and its applications in various areas of scientific research.
Conclusion:
In conclusion, 6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in the field of scientific research. The compound has been studied for its potential applications in various areas, including the treatment of erectile dysfunction and pulmonary arterial hypertension. MPPT has several advantages and limitations for lab experiments, and its potential future directions are promising. Further research is needed to explore the full potential of MPPT and its applications in various areas of scientific research.

Scientific Research Applications

MPPT has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). PDE5 inhibitors are commonly used in the treatment of erectile dysfunction, and MPPT has been shown to be a potent and selective inhibitor of PDE5.

properties

IUPAC Name

3-[(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)oxy]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O3/c24-12-4-5-13(21-20-12)26-16-18-14(22-6-2-1-3-7-22)17-15(19-16)23-8-10-25-11-9-23/h4-5H,1-3,6-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGOIKBEAGYNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)OC3=NNC(=O)C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-(Morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
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6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
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6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
Reactant of Route 4
6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
Reactant of Route 5
Reactant of Route 5
6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol
Reactant of Route 6
Reactant of Route 6
6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

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